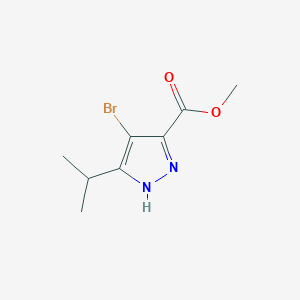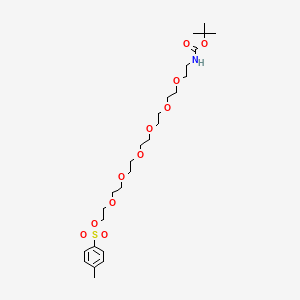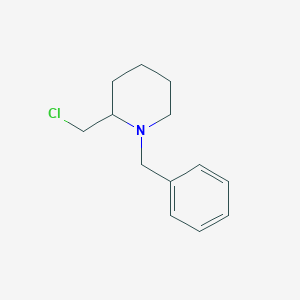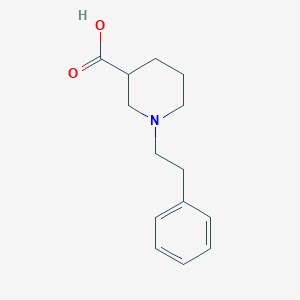![molecular formula C29H46OS2 B3096980 5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran CAS No. 1295502-20-3](/img/structure/B3096980.png)
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran
Übersicht
Beschreibung
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3’,2’-e]pyran is a chemical compound . It is often used in scientific research and has been offered by several scientific product companies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3’,2’-e]pyran, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transport Properties
Research on related compounds, such as Pechmann dyes and thieno[3,4-b]pyrazine-based terthienyls, has shown potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The charge transport behavior of these dyes, explored through DFT and TD-DFT calculations, reveals their efficiency as materials for OLEDs due to their favorable charge transfer characteristics, including reorganization energy, transfer integrals, and intrinsic mobility for holes and electrons. Such studies suggest that similar compounds, including "5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran," could be explored for their optoelectronic properties and potential application in OLED technology (Nuha Wazzan & A. Irfan, 2019).
Synthetic Approaches and Characterization
Studies on the synthesis and characterization of new platinum(II) complexes containing hybrid thioether–pyrazole ligands, and related compounds like thieno[3,4-b]pyrazine-based terthienyls, reveal the complexity of creating materials with specific optoelectronic properties. These synthetic pathways, involving reactions with platinum starting materials or the development of dihalo- and ditriflato-functionalized thieno[3,4-b]pyrazines, highlight the intricate chemistry involved in producing compounds with desired functionalities. Such research can guide the synthesis and application of "this compound" in electronic and photonic devices by understanding the structural and electronic requirements for efficient optoelectronic materials (A. León et al., 2007).
Potential Applications in Organic Electronics
The research on polymers and organic materials, such as the study of donor-acceptor polymeric electrochromic materials employing thiophene derivatives, illustrates the broad applicability of these compounds in electronics. The development of novel monomers and the corresponding polymers through electropolymerization methods for use in NIR electrochromic devices, due to their high coloration efficiency and fast response time, provides a blueprint for exploring "this compound" in similar applications. The ability to switch between different color states and the potential for improved device performance through molecular design underscores the relevance of such compounds in advancing organic electronics technology (H Zhao et al., 2014).
Eigenschaften
IUPAC Name |
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46OS2/c1-21(2)9-7-11-23(5)13-17-29(18-14-24(6)12-8-10-22(3)4)25-15-19-31-27(25)28-26(30-29)16-20-32-28/h15-16,19-24H,7-14,17-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYSEYRQBBYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C3=C(O1)C=CS3)SC=C2)CCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)


![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096965.png)
![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)
![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)


